REACTION_CXSMILES
|
FC1C=C(F)C(F)=CC=1C(O)=[O:5].N1C2C(=CC=CC=2)C=CC1=O.[Cl:24][C:25]1[C:26](Cl)=[C:27]([Cl:37])[C:28]([Cl:36])=[C:29]2[C:34](=[O:35])[O:33][C:31](=[O:32])[C:30]=12>[OH-].[Na+].[Zn]>[Cl:36][C:28]1[C:27]([Cl:37])=[CH:26][C:25]([Cl:24])=[C:30]([C:31]([OH:32])=[O:5])[C:29]=1[C:34]([OH:33])=[O:35] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(C=CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
|
Name
|
NaOH Zn
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+].[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It is prepared by a process
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(C(=O)O)=C(C=C1Cl)Cl)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |